N-butyl-6-chloropyridazine-3-carboxamide
Description
Significance of Pyridazine (B1198779) Heterocycles in Medicinal and Agrochemical Research
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in the development of new pesticides and pharmaceuticals. ccspublishing.org.cn Its unique physicochemical properties, such as weak basicity, a high dipole moment, and a robust capacity for dual hydrogen-bonding, make it an attractive component in drug design. nih.govresearchgate.net These characteristics can enhance molecular recognition and improve interactions with biological targets. nih.govresearchgate.net
In the field of medicinal chemistry , pyridazine derivatives have been investigated for a wide array of pharmacological activities. rjptonline.org Research has demonstrated their potential as:
Anticancer agents researchgate.net
Antihypertensive treatments rjptonline.orgresearchgate.net
Analgesics rjptonline.orgresearchgate.net
Antidepressants researchgate.netrjptonline.org
Antivirals nih.govrjptonline.org
Antitubercular agents researchgate.net
Anti-inflammatory drugs rjptonline.orgresearchgate.net
The pyridazine core is present in several approved drugs, including the antidepressant Minaprine, the gonadotropin-releasing hormone receptor antagonist Relugolix, and the tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib. nih.govresearchgate.net
In agrochemical research , the pyridazine structure is integral to the creation of effective crop protection agents. nbinno.com Its derivatives are utilized as herbicides, fungicides, and insecticides. ccspublishing.org.cnresearchgate.netresearchgate.net The compound Pyridate, for instance, is used as a post-emergent herbicide, while Imibenconazole is a fungicide. researchgate.net The versatility of the pyridazine ring allows for modifications that can lead to compounds with a broad spectrum of activities to address various agricultural challenges. nbinno.com Recently, novel pyridazine derivatives have been developed as promising herbicides that target the phytoene (B131915) desaturase (PDS) enzyme. acs.org
| Compound Name | Application Area | Biological Activity/Target |
|---|---|---|
| Minaprine | Medicinal | Atypical antidepressant, monoamine oxidase (MAO) inhibitor nih.gov |
| Relugolix | Medicinal | Gonadotropin-releasing hormone (GnRH) receptor antagonist nih.gov |
| Deucravacitinib | Medicinal | Allosteric inhibitor of tyrosine kinase 2 (TYK2) nih.gov |
| Pyridate | Agrochemical | Post-emergent herbicide, inhibits photosynthesis at photosystem II researchgate.net |
| Pyridaben | Agrochemical | Insecticide/Acaricide researchgate.net |
Overview of the Carboxamide Functional Group in Biologically Active Compounds
The carboxamide functional group is a ubiquitous feature in biologically active molecules and plays a critical role in drug design and discovery. jocpr.com Characterized by a carbonyl group bonded to a nitrogen atom, the amide bond is notably stable and provides a scaffold for hydrogen bonding, a key interaction in molecular recognition at biological targets. jocpr.comstereoelectronics.org The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group in primary and secondary amides can serve as a hydrogen bond donor. stereoelectronics.org
Carboxamides are fundamental components of peptides and proteins and are found in a vast number of natural and synthetic compounds. jocpr.com Their presence in a molecule can influence its physical, chemical, and biological properties. In pharmaceuticals, the carboxamide moiety is a key pharmacophore in drugs developed to treat a range of conditions, including:
Hypertension tandfonline.comtandfonline.com
HIV tandfonline.comtandfonline.com
Cancer tandfonline.commdpi.com
Bacterial infections tandfonline.comtandfonline.com
Fungal infections nih.gov
The versatility of the carboxamide group makes it a valuable building block for chemists synthesizing complex organic molecules and libraries of compounds for screening for new biological activities. jocpr.com
| Property | Significance in Biological Activity |
|---|---|
| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong binding to enzyme active sites and receptors. stereoelectronics.org |
| Stability | The amide bond is chemically stable, contributing to the overall stability of the drug molecule. jocpr.com |
| Planarity | The planar nature of the amide group restricts conformational flexibility, which can lead to more specific and potent interactions with a biological target. stereoelectronics.org |
| Versatility | Serves as a key building block in organic synthesis, allowing for the creation of diverse molecular structures for drug discovery. jocpr.com |
Contextualization of N-butyl-6-chloropyridazine-3-carboxamide within Contemporary Chemical Biology and Drug Discovery Efforts
This compound is a specific molecule that combines the key features discussed: a pyridazine heterocycle and a carboxamide functional group. While detailed research findings on this exact compound are limited in publicly available literature, its structure allows for contextualization within current research trends.
The compound consists of a 6-chloropyridazine-3-carboxylic acid backbone linked to a butylamine (B146782) via an amide bond. The synthesis of such a compound would typically involve the reaction of 6-chloropyridazine-3-carboxylic acid (or its activated form, like an acyl chloride) with n-butylamine. This is a standard condensation reaction to form an amide bond.
Based on the known biological activities of structurally related compounds, this compound can be considered a compound of interest in several research areas. For example, various pyridazine-3-carboxamide (B1582110) derivatives have been designed and synthesized as potential inhibitors of enzymes such as cholinesterases and TYK2 kinase. nih.govnih.gov The chlorine atom at the 6-position of the pyridazine ring is a common feature in bioactive molecules, often serving as a key group for activity or as a handle for further chemical modification. acs.org The N-butyl group will influence the compound's lipophilicity, which in turn affects its solubility and ability to permeate biological membranes.
Given the established importance of the pyridazine carboxamide scaffold, this compound represents a logical structure for synthesis and evaluation in screening programs for new therapeutic agents or agrochemicals. Its potential biological activity would be explored in areas where related pyridazine compounds have shown promise, such as kinase inhibition, antifungal activity, or herbicidal action. acs.orgnih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-butyl-6-chloropyridazine-3-carboxamide |
InChI |
InChI=1S/C9H12ClN3O/c1-2-3-6-11-9(14)7-4-5-8(10)13-12-7/h4-5H,2-3,6H2,1H3,(H,11,14) |
InChI Key |
AWGSTQHCNHMFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of N Butyl 6 Chloropyridazine 3 Carboxamide Analogues
Rational Design Principles for Pyridazine (B1198779) Carboxamide Derivatives.nih.govnih.gov
The design of novel pyridazine carboxamide derivatives is often guided by established principles of medicinal chemistry, including the systematic modification of substituents to probe the chemical space around the core scaffold. The pyridazine ring is recognized for its unique physicochemical properties, such as weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, which are pivotal in drug-target interactions. nih.gov
Systematic Modification of the N-butyl Group
The N-butyl group of N-butyl-6-chloropyridazine-3-carboxamide plays a significant role in defining the compound's interaction with its biological targets, primarily through hydrophobic interactions. Systematic modifications to this alkyl chain, including alterations in length, branching, and the introduction of cyclic moieties, can profoundly impact biological activity.
While specific SAR studies on the N-butyl group of 6-chloropyridazine-3-carboxamide (B1590579) are not extensively documented in publicly available literature, general principles from related series of N-alkyl carboxamides suggest that:
Chain Length: Increasing or decreasing the length of the alkyl chain can modulate lipophilicity, which in turn affects cell permeability and binding affinity. For instance, in a series of N-alkyl-β-D-glycosylamine derivatives, the variation in alkyl chain length significantly influenced their antifungal properties. nih.gov
Branching: The introduction of branching, such as an isobutyl or tert-butyl group, can enhance binding affinity by providing a better fit into a hydrophobic pocket of a target protein.
Cyclic Moieties: Replacing the n-butyl group with cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) can introduce conformational rigidity and may lead to improved selectivity for the target.
A study on pyridazine-3-carboxamides as cannabinoid receptor 2 (CB2) agonists demonstrated the importance of the N-substituent. While N-butyl was not explicitly tested, variations in the N-alkyl and N-aralkyl groups led to significant changes in potency and selectivity, highlighting the sensitivity of the target receptor to the nature of this substituent. nih.gov
Table 1: Impact of N-Alkyl Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)
| Compound | N-Substituent | Modification | Predicted Impact on Activity |
| Reference | n-Butyl | - | Baseline |
| Analog 1 | Ethyl | Shorter Chain | Potentially reduced hydrophobic interaction, decreased potency |
| Analog 2 | Isobutyl | Branched Chain | May improve binding affinity due to better fit in a hydrophobic pocket |
| Analog 3 | Cyclobutyl | Cyclic Moiety | Increased rigidity, may enhance selectivity |
| Analog 4 | Hexyl | Longer Chain | Increased lipophilicity, may improve cell permeability but could also lead to non-specific binding |
Exploration of Substituents on the Pyridazine Ring System
The pyridazine ring of this compound offers several positions for substitution (C4, C5, and the C6 chloro position) that can be modified to fine-tune the electronic and steric properties of the molecule. The inherent polarity and potential for hydrogen bonding of the pyridazine nucleus make it a valuable scaffold in drug design. nih.gov
C4 and C5 Positions: Introduction of small, non-polar substituents at the C4 and C5 positions can be used to probe for additional binding interactions with the target protein. Conversely, the introduction of polar groups could enhance solubility or introduce new hydrogen bonding opportunities.
Research on various pyridazine-containing bioactive molecules has demonstrated that substitutions on the pyridazine ring are critical for their anticancer activity. nih.gov
Table 2: Influence of Pyridazine Ring Substituents on Activity (Illustrative Examples)
| Compound | Substitution | Rationale | Potential Effect |
| Reference | 6-Chloro | Electron-withdrawing group | Establishes baseline electronic profile |
| Analog 5 | 6-Fluoro | Smaller, more electronegative halogen | May alter binding interactions and metabolic stability |
| Analog 6 | 6-Methyl | Small, electron-donating group | Modifies electronic properties and introduces steric bulk |
| Analog 7 | 4-Methyl | Steric bulk near the carboxamide | May influence the conformation of the carboxamide side chain |
| Analog 8 | 5-Methoxy | Electron-donating, polar group | Could improve solubility and introduce new H-bonding potential |
Bioisosteric Replacements in the Carboxamide Moiety
The carboxamide group is a key structural feature, often involved in hydrogen bonding interactions with the biological target. However, it can be susceptible to metabolic degradation. Bioisosteric replacement of the amide bond with more stable moieties is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity.
Common bioisosteres for the amide group include five-membered heterocycles such as:
1,2,3-Triazoles: These are well-established amide bond mimics that are metabolically stable. acs.orgresearchgate.net
Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles can mimic the hydrogen bonding and dipolar properties of the amide group. researchgate.net
Tetrazoles: While often used as carboxylic acid bioisosteres, they can also be considered in certain contexts.
A study on JNK1 inhibitors involved the bioisosteric replacement of an amide linker with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties in a pyridazine series, demonstrating the viability of this approach. acs.org
Influence of Positional Isomerism on Pharmacological Profiles
Positional isomerism, particularly the placement of the chloro substituent on the pyridazine ring, can have a profound impact on the pharmacological profile of N-butyl-pyridazine-3-carboxamide analogues. The relative positions of the chloro and carboxamide groups influence the molecule's electronic distribution, dipole moment, and steric profile, which in turn affect its binding affinity and selectivity for a given target.
Conformational Preferences and Their Impact on Molecular Recognition
The three-dimensional conformation of this compound is crucial for its interaction with biological macromolecules. The molecule's preferred conformation is influenced by both intramolecular and intermolecular forces.
It is generally observed in pyridazine-3-carboxamide (B1582110) derivatives that the conformation is stabilized by an intramolecular hydrogen bond between the amide N-H and the proximal nitrogen atom of the pyridazine ring. This interaction is reinforced by the anti-parallel alignment of the pyridazine and amide dipoles, leading to a relatively planar and rigid structure. This conformational preference can be a key factor in pre-organizing the molecule for optimal binding to its target.
While specific X-ray crystallography or NMR conformational studies for this compound are not widely published, computational modeling and data from related structures can provide valuable insights. Understanding the low-energy conformations and the rotational barriers of the N-butyl group and the carboxamide moiety is essential for rational drug design and for interpreting SAR data.
Development of Structure-Activity Hypotheses for Targeted Biological Endpoints
The development of SAR hypotheses is an iterative process that combines experimental data with molecular modeling to build a predictive understanding of how structural modifications affect biological activity. For pyridazine carboxamide derivatives, SAR hypotheses have been developed for a range of biological targets.
Neurokinin Receptor Antagonists: The pyridazine carboxamide scaffold has also been explored for its potential as neurokinin (NK) receptor antagonists. nih.govresearchgate.netscispace.com In this context, the SAR would be dictated by the specific topology of the NK receptor binding pocket. The N-butyl group would likely engage in hydrophobic interactions, while the pyridazine and carboxamide moieties would form key hydrogen bonding and polar interactions.
Other Targets: The versatility of the pyridazine carboxamide scaffold is evident from its investigation against various other targets, including the Trypanosoma cruzi proteasome and hematopoietic progenitor kinase 1 (HPK1). nih.govacs.org In each case, a specific SAR profile emerges, highlighting the adaptability of this chemical class to different protein active sites.
Biological and Pharmacological Research Applications of N Butyl 6 Chloropyridazine 3 Carboxamide Analogues
In Vitro Biological Activity Evaluation Methodologies
The initial assessment of the biological effects of N-butyl-6-chloropyridazine-3-carboxamide analogues is primarily conducted through a variety of in vitro assays. These laboratory-based tests are crucial for determining the specific biochemical and cellular activities of these compounds, providing a foundational understanding of their mechanisms of action.
A significant area of research for pyridazine (B1198779) carboxamide derivatives has been their ability to inhibit specific enzymes. nih.govnih.govrsc.org These studies are fundamental in drug discovery, as enzyme inhibition is a common mechanism of action for many therapeutic agents. The inhibitory potential of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Various pyridazine carboxamide derivatives have been investigated for their inhibitory effects on a range of enzymes. For instance, certain pyridine (B92270) carboxamide derivatives have shown potent inhibitory action against urease. nih.gov Kinetic studies are often performed to understand the mode of inhibition, revealing whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov Molecular docking studies are also frequently employed to visualize the binding interactions between the compound and the enzyme's active site, highlighting key interactions such as hydrogen bonding and van der Waals forces. nih.gov
Another important enzyme target for this class of compounds is succinate (B1194679) dehydrogenase (SDH). nih.gov Some 6-chloro-N-phenylnicotinamide derivatives have demonstrated significant inhibitory activity against Botrytis cinerea SDH. nih.gov Furthermore, pyrazole-pyridazine hybrids have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. rsc.org The selectivity of these compounds for COX-2 over COX-1 is a critical parameter evaluated in these studies.
The following table summarizes the enzyme inhibitory activities of various pyridazine carboxamide analogues:
| Compound Type | Target Enzyme | IC50 Value | Source |
| Pyridine carbothioamide with meta-Cl | Urease | 1.07 ± 0.043 µM | nih.gov |
| Pyridine carboxamide with meta-Cl | Urease | 4.07 ± 0.003 µM | nih.gov |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | B. cinerea SDH | 5.6 mg/L (17.3 µM) | nih.gov |
| Pyrazole-pyridazine hybrid (Trimethoxy derivative 5f) | COX-2 | 1.50 µM | rsc.org |
| Pyrazole-pyridazine hybrid (Trimethoxy derivative 6f) | COX-2 | 1.15 µM | rsc.org |
| Pyrazole-pyridazine hybrid (Bromo derivative 6e) | COX-2 | Comparable to celecoxib (B62257) | rsc.org |
| Pyrimidinyl-piperazine carboxamide (Compound 21c) | α-glucosidase | 0.44 µM | nih.gov |
| Pyrazine carboxamide benzenesulfonate (B1194179) (Compound 1e) | h-P2X7R | 0.457 µM | nih.gov |
| Quinoline-6-carboxamide benzenesulfonate (Compound 2f) | h-P2X7R | 0.566 µM | nih.gov |
Cell-based assays are essential for understanding how this compound analogues affect cellular processes and signaling pathways. These assays provide a more biologically relevant context than enzyme inhibition studies alone.
One common type of cell-based assay is the evaluation of antiproliferative activity against various cancer cell lines. The National Cancer Institute (NCI) employs a 60-cell line screen to assess the growth inhibition potential of novel compounds. acs.org For promising compounds, a five-dose assay is conducted to determine the molar concentration required to cause 50% growth inhibition (GI50). acs.org
Researchers have also utilized cell-based assays to investigate the impact of these compounds on specific signaling pathways. For example, the ability of pyrazole-pyridazine hybrids to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) has been evaluated in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. rsc.org
Furthermore, cell viability assays, such as the MTT assay, are used to assess the cytotoxicity of these compounds on different cell lines, including normal and cancerous cells. nih.gov The results from these assays help in determining the therapeutic index of the compounds.
The table below presents data from cell-based assays for various pyridazine carboxamide analogues:
| Compound Type | Assay | Cell Line | Endpoint | Result | Source |
| 3,6-disubstituted pyridazine derivative (Compound 9e) | NCI-60 screen | Various cancer cell lines | Growth Inhibition | High growth inhibition | acs.org |
| Pyrazole-pyridazine hybrid (Compound 5f) | Pro-inflammatory mediator inhibition | LPS-induced RAW264.7 macrophages | TNF-α, IL-6, PGE-2, NO production | Potent inhibition | rsc.org |
| Pyrazole-pyridazine hybrid (Compound 6f) | Pro-inflammatory mediator inhibition | LPS-induced RAW264.7 macrophages | TNF-α, IL-6, PGE-2, NO production | Potent inhibition | rsc.org |
| Pyrazine carboxamide benzenesulfonate (Compound 3e) | Cell Viability (MTT assay) | HEK-293T | % Viability | 62% | nih.gov |
| Quinoline-6-carboxamide benzenesulfonate (Compound 2g) | Cell Viability (MTT assay) | Non-transfected cell lines | % Viability | >75% | nih.gov |
Understanding the interaction between a compound and its target receptor is crucial for elucidating its mechanism of action. Ligand-receptor interaction studies for pyridazine carboxamide analogues are conducted using various biophysical and biochemical techniques.
Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. nih.govacs.org These assays involve competing a radiolabeled ligand with the test compound for binding to the receptor. The inhibition constant (Ki) is then calculated to quantify the binding affinity. For instance, fluorescent ligand displacement binding studies have been used to determine the affinities of 7-amino-pyrazolo-[3,4-d]pyridazine derivatives for adenosine (B11128) A1 and A3 receptors. nih.govacs.org
In addition to binding affinity, functional assays are performed to determine whether the compound acts as an agonist or an antagonist at the receptor. For example, cAMP accumulation assays can be used to assess the functional activity of compounds at G protein-coupled receptors like adenosine receptors. nih.gov
Molecular dynamics (MD) simulations provide a computational approach to study the dynamic interactions between a ligand and its receptor. nih.govacs.org These simulations can reveal key hydrogen bonding and π-π interactions that stabilize the ligand in the receptor's binding site. nih.govacs.org
The following table summarizes ligand-receptor interaction data for pyridazine analogues:
| Compound | Receptor | Assay | Affinity (pKi) | Source |
| 7-amino-pyrazolo-[3,4-d]pyridazine derivative (Compound 10b) | Adenosine A1 Receptor | Fluorescent ligand displacement | 7.95 ± 0.09 | nih.govacs.org |
| 7-amino-pyrazolo-[3,4-d]pyridazine derivative (Compound 10b) | Adenosine A3 Receptor | Fluorescent ligand displacement | 7.89 ± 0.11 | nih.govacs.org |
Pre-clinical In Vivo Pharmacological Investigations
Following promising in vitro results, this compound analogues are advanced to preclinical in vivo studies. These investigations in animal models are essential for evaluating the pharmacological effects of the compounds in a whole-organism setting.
The in vivo efficacy of pyridazine carboxamide analogues is assessed in various established animal models of disease. The choice of animal model depends on the therapeutic area of interest.
For compounds with potential anticancer activity, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored. For example, the in vivo anticancer activity of a 3,6-disubstituted pyridazine derivative was investigated in an Ehrlich ascites carcinoma solid tumor animal model, where it caused a reduction in mean tumor volume. acs.org Similarly, pyridine-2-carboxamide analogues have been evaluated in murine colorectal cancer models (CT26 and MC38), demonstrating significant tumor growth inhibition when administered in combination with an anti-PD-1 antibody. nih.gov
For anti-inflammatory agents, models such as the carrageenan-induced paw edema test in rats are used to assess the compound's ability to reduce inflammation. Pyrazole-pyridazine hybrids have shown potent anti-inflammatory activity in such models. rsc.org
The table below provides examples of in vivo efficacy studies for pyridazine carboxamide analogues:
| Compound Type | Animal Model | Disease | Outcome | Source |
| 3,6-disubstituted pyridazine derivative (Compound 9e) | Ehrlich ascites carcinoma solid tumor | Cancer | Reduction in mean tumor volume | acs.org |
| Pyridine-2-carboxamide analogue (Compound 19) | CT26 murine colorectal cancer | Cancer | 94.3% tumor growth inhibition (with anti-PD-1) | nih.gov |
| Pyridine-2-carboxamide analogue (Compound 19) | MC38 murine colorectal cancer | Cancer | 83.3% tumor growth inhibition (with anti-PD-1) | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) | Ear edema model | Inflammation | 82% inhibition of ear edema | rsc.org |
Pharmacodynamic (PD) studies are conducted to understand the relationship between drug concentration and its pharmacological effect in the body. These studies are crucial for optimizing dosing regimens and demonstrating target engagement in vivo.
In the context of immuno-oncology, a key PD marker for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) is the level of phosphorylated SLP-76 (pSLP-76). researchgate.net A novel ultrasensitive single-molecule array (SiMoA) assay has been developed to monitor changes in pSLP-76 levels in the spleens of mice treated with HPK1 inhibitors. researchgate.net
For anti-inflammatory compounds, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the plasma or inflamed tissues can be measured as PD markers. The reduction in these cytokine levels following treatment provides evidence of the compound's in vivo activity.
Furthermore, for compounds targeting specific signaling pathways, the phosphorylation status of downstream proteins can be assessed in tumor or tissue samples from treated animals to confirm target engagement and pathway modulation.
Identification and Elucidation of Molecular Targets and Pathways
The biological activities of this compound analogues are intrinsically linked to their interactions with specific molecular targets and the subsequent modulation of cellular pathways. Researchers have employed various techniques to identify these targets and elucidate the mechanisms of action, revealing a range of proteins and enzymes that are affected by this class of compounds.
Kinase Inhibition Profiles
Pyridazine carboxamide scaffolds have emerged as a significant class of kinase inhibitors, with various analogues demonstrating potent and selective inhibition of different kinases. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
One area of notable success has been the development of pyridazine-based Janus kinase (JAK) inhibitors. A rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold was used to discover a new class of JAK inhibitors. nih.gov Further modifications led to the identification of orally bioavailable analogues that are nanomolar inhibitors of both JAK3 and TYK2, demonstrating functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway. nih.gov
More recently, a series of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton that bind to the TYK2 pseudokinase domain were designed and evaluated. nih.gov One compound from this series demonstrated more potent inhibition of STAT3 phosphorylation than the positive control, deucravacitinib. nih.gov This highlights the potential of the pyridazine carboxamide core in developing selective allosteric kinase inhibitors.
The broader pyridazine framework has also been explored for its kinase inhibitory potential. Substituted pyridazine carboxamide compounds have been identified as inhibitors of protein kinases and are considered useful for treating disorders associated with abnormal protein kinase activity, such as cancer. google.com Additionally, substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds featuring a pyridazine-3-carboxamide (B1582110) moiety have been developed as Trk kinase inhibitors, which are targets for pain and neurodegenerative diseases. google.com
Table 1: Kinase Inhibition by Pyridazine Carboxamide Analogues
| Compound Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine-3-carboxamides | JAK3, TYK2 | Orally bioavailable, nanomolar inhibitors with functional selectivity for JAK3-JAK1 pathway over JAK2. | nih.gov |
| N-(methyl-d3)pyridazine-3-carboxamides | TYK2 (pseudokinase domain) | Potent inhibition of STAT3 phosphorylation, superior to deucravacitinib. | nih.gov |
| Substituted Pyridazine Carboxamides | Various Protein Kinases | General utility as kinase inhibitors for diseases like cancer. | google.com |
| Pyrazolo[1,5-a]pyrimidine-pyridazine-3-carboxamides | Trk Kinases | Potential therapeutic agents for pain and neurodegenerative diseases. | google.com |
Enzyme Family Modulations (e.g., Phospholipases, Dehydrogenases)
Beyond kinases, pyridazine carboxamide analogues have been investigated for their ability to modulate other enzyme families. A notable example is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.
A series of novel pyridine carboxamide derivatives were designed and synthesized as potential SDH inhibitors with antifungal activity. jst.go.jp One of the lead compounds from this series exhibited SDH inhibition with an IC50 value of 5.6 mg/L (17.3 µM), which was comparable to the commercial fungicide thifluzamide. jst.go.jp This finding suggests that the carboxamide moiety linked to a pyridazine-like core can effectively target the active site of dehydrogenases.
While specific studies on the direct modulation of phospholipases by this compound analogues are not extensively documented, the broader class of carboxamides has been explored for activity against various enzymes. For instance, pyridine carboxamide and carbothioamide derivatives have been investigated as urease inhibitors. nih.gov
Diverse Biological Potential of Pyridazine Carboxamide Scaffolds
The pyridazine carboxamide scaffold has proven to be a versatile platform for the development of therapeutic agents with a wide range of biological activities. rjptonline.org The inherent chemical properties of the pyridazine ring, combined with the diverse functionalities that can be introduced via the carboxamide linkage, have led to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Properties
The pyridazinone core, a close structural relative of the pyridazine moiety, has been a focal point for the development of anti-inflammatory agents with potentially low ulcerogenic effects. nih.gov The anti-inflammatory activity of many pyridazine derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.
Several studies have reported the synthesis and evaluation of pyridazine and pyridazinone derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.comnih.gov For example, a series of novel pyridazine derivatives were synthesized and showed significant COX-2 inhibitory activity. nih.gov One compound, in particular, exhibited enhanced potency towards COX-2 with an IC50 value of 0.18 µM, which was more potent than the well-known COX-2 inhibitor celecoxib. nih.gov This compound also demonstrated in vivo anti-inflammatory activity comparable to indomethacin (B1671933) and celecoxib without causing gastric ulceration. nih.gov
Furthermore, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed, and one compound was identified as a dual inhibitor of COX-1 and COX-2, suggesting that modifications to the pyridazine core can modulate selectivity. rsc.org The anti-inflammatory potential of pyridazine-based compounds is not limited to COX inhibition. Some pyridazinone derivatives have been shown to act as agonists for formyl peptide receptors (FPRs), which are involved in the inflammatory response. mdpi.com
Antifungal and Antibacterial Activities
The pyridazine carboxamide scaffold has been utilized in the development of novel antimicrobial agents. Various derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. africaresearchconnects.combiomedpharmajournal.orgresearchgate.net
In one study, a series of new heterocyclic compounds based on a 6-chloropyridazine-3(2H)-thione core were synthesized and showed significant activity against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.net Another study reported the synthesis of novel pyridazine derivatives, with some compounds exhibiting strong to very strong antibacterial activity against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than the standard antibiotic chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. researchgate.net
The antifungal potential of carboxamide derivatives has also been highlighted in the context of their ability to inhibit succinate dehydrogenase (SDH). jst.go.jpnih.gov As mentioned previously, pyridine carboxamide derivatives have been identified as potent SDH inhibitors with significant in vitro and in vivo antifungal activity against various plant pathogenic fungi. jst.go.jp
Table 2: Antimicrobial Activity of Pyridazine Analogues
| Compound Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| 6-Chloropyridazine-3(2H)-thione Derivatives | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity. | researchgate.net |
| Novel Pyridazine Derivatives | Gram-negative bacteria (E. coli, P. aeruginosa, S. marcescens) | MICs lower than chloramphenicol. | researchgate.net |
| Pyridine Carboxamide Derivatives | Plant pathogenic fungi | Potent SDH inhibitors with in vivo efficacy. | jst.go.jp |
Anticancer and Antiproliferative Investigations
The pyridazine carboxamide scaffold is a promising framework for the design of novel anticancer agents. rjptonline.orgnih.gov Derivatives of this class have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, often through the inhibition of key cellular targets like kinases.
A study on heterocyclic phenazinecarboxamides, which can be conceptually related to pyridazine structures, showed potent cytotoxicity, although the mechanism was found to be independent of topoisomerase II inhibition. nih.govresearchgate.net More directly, a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and evaluated for their anticancer activities against five human cancer cell lines. mdpi.com Structure-activity relationship (SAR) studies revealed that the anticancer activity was influenced by the substitution pattern on the phenyl ring. mdpi.com
Furthermore, novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, a critical signaling pathway in cancer. nih.gov One of the synthesized compounds showed promising in vivo anticancer activity in an Ehrlich ascites carcinoma solid tumor model. nih.gov The antiproliferative activity of pyridine derivatives, a related class of compounds, has been linked to the presence and position of specific functional groups, with -OMe, -OH, -C=O, and -NH2 groups generally enhancing activity. nih.gov
Quinoline-pyrazine based carboxamides, which share the carboxamide linkage and a nitrogen-containing aromatic ring system, have also shown selective activity against leukemia cell lines, with molecular docking studies suggesting FMS-like tyrosine kinase-3 (FLT3) as a potential target. bohrium.com
Other Therapeutic Areas (e.g., Antihypertensive, Neurological Applications)
While the primary focus of research on this compound analogues has been in oncology and as kinase inhibitors, the broader class of pyridazine and pyridazinone derivatives has been explored for a variety of other therapeutic applications, notably in cardiovascular and neurological diseases. sarpublication.comresearchgate.netnih.gov The inherent chemical versatility of the pyridazine scaffold allows for structural modifications that can target a diverse range of biological receptors and enzymes. sarpublication.com
Antihypertensive Applications:
The pyridazine nucleus is a key structural feature in several compounds investigated for their antihypertensive properties. researchgate.netresearchgate.net Research in this area has led to the synthesis of various pyridazinone derivatives with the aim of discovering novel agents to manage high blood pressure. orientjchem.orgorientjchem.org For instance, a series of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their antihypertensive effects. researchgate.net In these studies, compounds 4e and 4i demonstrated noteworthy antihypertensive activity in non-invasive tail-cuff measurements in rats. researchgate.net
Another study focused on novel pyridazin-3-one derivatives and their vasorelaxant activity, which is a key mechanism for lowering blood pressure. rsc.org Compounds 4f , 4h , 5d , and 5e from this research showed potent in vitro vasorelaxant effects on isolated rat thoracic aorta, with EC₅₀ values indicating greater potency than the reference standard, hydralazine. rsc.org The mechanism for some of these compounds is thought to involve the modulation of endothelial nitric oxide synthase (eNOS). rsc.org
Table 1: Antihypertensive Activity of Selected Pyridazine Analogues
| Compound ID | Structure | Research Finding |
| 4e | 6-(4-chlorophenyl)-2-(4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one | Showed appreciable antihypertensive activity in a non-invasive tail-cuff model in rats. researchgate.net |
| 4i | 6-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one | Demonstrated significant antihypertensive effects in preclinical models. researchgate.net |
| 4f | Pyridazin-3-one derivative | Exhibited potent in vitro vasorelaxant activity with an EC₅₀ of 0.0136 µM. rsc.org |
| 4h | Pyridazin-3-one derivative | Showed strong in vitro vasorelaxant effects with an EC₅₀ of 0.0117 µM. rsc.org |
| 5d | Pyridazin-3-one derivative | Displayed superior in vitro vasorelaxant activity with an EC₅₀ of 0.0053 µM. rsc.org |
| 5e | Pyridazin-3-one derivative | Demonstrated the most potent in vitro vasorelaxant activity with an EC₅₀ of 0.0025 µM. rsc.org |
Neurological Applications:
The pyridazine scaffold is also being investigated for its potential in treating neurological disorders. researchgate.netresearchgate.net A significant area of this research is the development of neuroprotective agents. unisi.itnih.gov One approach involves the activation of the excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing excess glutamate (B1630785) from the synaptic cleft, thereby preventing excitotoxicity—a process implicated in neuronal damage in various neurological conditions. unisi.itnih.gov
A pyridazine derivative, LDN-212320 (3) , was identified as a potent activator of EAAT2 at the translational level, offering neuronal protection. unisi.itnih.gov Building on this, a series of more lipophilic bicyclic aromatic and heteroaromatic thioethers based on the pyridazine structure were synthesized. unisi.it Among these, compound 4f showed a superior anti-hypersensitive profile in a rat model of oxaliplatin-induced neuropathic pain, a common side effect of chemotherapy. unisi.itacs.org This suggests that pharmacological activation of EAAT2 by pyridazine analogues could be a viable strategy for managing neuropathic pain. unisi.itnih.gov
Furthermore, pyridopyridazine (B8481360) derivatives, which are fused heterocyclic systems containing the pyridazine ring, have been highlighted as being useful in the treatment of neurological disorders. researchgate.netresearchgate.net
Table 2: Neurological Applications of Selected Pyridazine Analogues
| Compound ID | Structure/Description | Research Finding |
| LDN-212320 (3) | Pyridazine derivative | A potent activator of the glutamate transporter EAAT2, providing neuronal protection. unisi.itnih.gov |
| 4f | Lipophilic bicyclic aromatic thioether with a pyridazine scaffold | Showed a better anti-hypersensitive profile than LDN-212320 in a rat model of oxaliplatin-induced neuropathic pain. unisi.itacs.org |
| Pyridopyridazine derivatives | Fused heterocyclic compounds containing a pyridazine ring | Investigated for their potential in treating neurological disorders. researchgate.netresearchgate.net |
Agrochemical Applications as Herbicides and Insecticides
The pyridazine ring is a well-established pharmacophore in the agrochemical industry, with numerous derivatives being developed and commercialized as both herbicides and insecticides. nbinno.combibliomed.org The adaptability of the pyridazine structure allows for the creation of compounds with a wide range of biological activities, making it a valuable scaffold for crop protection agents. nbinno.com
Herbicidal Applications:
Pyridazine derivatives are a significant class of herbicides. nbinno.comtandfonline.comacs.org One of the key molecular targets for pyridazine-based herbicides is the phytoene (B131915) desaturase (PDS) enzyme, which is crucial for carotenoid biosynthesis in plants. acs.orgnih.gov Inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of photoprotective carotenoids, resulting in bleaching of the plant tissue and eventual death. acs.org Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.orgnih.gov
Recent research has focused on developing novel pyridazine herbicides targeting PDS. For example, using diflufenican (B1670562) as a lead compound, a series of pyridazine derivatives were designed and synthesized. acs.orgnih.gov The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) demonstrated potent pre-emergence herbicidal activity, showing 100% inhibition of both roots and stems of Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (common purslane) at a concentration of 100 µg/mL. acs.orgnih.gov This compound also exhibited excellent post-emergence activity against broadleaf weeds. acs.orgnih.gov
Other studies have explored 3-phenoxypyridazines and related compounds for their pre-emergence herbicidal effects. oup.com Compounds such as 3-phenoxy-pyridazine (III) and 3-(2-methylphenoxy)-pyridazine (IV) were found to be effective against barnyard grass and spikerush without causing harm to rice plants. oup.com
Table 3: Herbicidal Activity of Selected Pyridazine Analogues
| Compound ID | Structure | Target/Mechanism of Action | Key Findings |
| Norflurazon | 4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | Phytoene desaturase (PDS) inhibitor | Commercial bleaching herbicide. acs.orgnih.gov |
| B1 | 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Phytoene desaturase (PDS) inhibitor | Showed 100% pre-emergence inhibition of E. crus-galli and P. oleracea at 100 µg/mL; also effective post-emergence. acs.orgnih.gov |
| III | 3-phenoxypyridazine | Not specified | Powerful pre-emergence effects on barnyard grass and spikerush with no injury to rice. oup.com |
| IV | 3-(2-methylphenoxy)-pyridazine | Not specified | Similar to compound III, showed strong pre-emergence herbicidal activity. oup.com |
Insecticidal Applications:
The pyridazine scaffold is also utilized in the development of insecticides. bibliomed.orgtandfonline.com Research has shown that pyridazine derivatives can be effective against a range of insect pests. tandfonline.com For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were discovered to have aphicidal properties. nih.gov Structure-activity relationship (SAR) studies revealed that while modifications to the pyridine and pyridazine rings often led to a decrease in insecticidal potency, replacing the amide group with hydrazines, hydrazones, or hydrazides was well-tolerated, with some compounds showing enhanced activity against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov
In another study, novel pyrazolo[3,4-c]pyridazine derivatives were synthesized and screened for their insecticidal activity against houseflies (Musca domestica) and pea aphids (Macrosiphum pisi). tandfonline.com Additionally, some pyridine derivatives have been synthesized and shown to have potent insecticidal activity against the cowpea aphid (Aphis craccivora), with one compound being significantly more active than the commercial insecticide acetamiprid. nih.govacs.org The development of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has also yielded compounds with good insecticidal activities against pests such as the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.gov
Table 4: Insecticidal Activity of Selected Pyridazine Analogues
| Compound Class | Target Pests | Key Findings |
| [6-(3-pyridyl)pyridazin-3-yl]amides and their hydrazide/hydrazone analogues | Green peach aphid (Myzus persicae), Cotton aphid (Aphis gossypii) | Replacement of the amide moiety with hydrazides or hydrazones was tolerated and in some cases improved potency. nih.gov |
| Pyrazolo[3,4-c]pyridazine derivatives | Housefly (Musca domestica), Pea aphid (Macrosiphum pisi) | Showed insecticidal activity in screening assays. tandfonline.com |
| Diacylhydrazine derivatives with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold | Cotton bollworm (Helicoverpa armigera), Diamondback moth (Plutella xylostella) | Compounds 10g , 10h , and 10x showed higher insecticidal activity than the commercial insecticide tebufenozide. nih.gov |
Computational and Theoretical Studies on N Butyl 6 Chloropyridazine 3 Carboxamide
Quantum Mechanical (QM) Calculations for Molecular Properties
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and predict a variety of molecular properties. These calculations are foundational for understanding the intrinsic characteristics of N-butyl-6-chloropyridazine-3-carboxamide.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.
The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical descriptors of chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For pyridazine (B1198779) derivatives, DFT calculations are used to determine these and other quantum chemical parameters that correlate with the molecule's behavior. gsconlinepress.com
The analysis involves:
E_HOMO (Highest Occupied Molecular Orbital Energy): This value is associated with the molecule's capacity to donate electrons. A higher E_HOMO indicates a better electron donor.
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This relates to the ability to accept electrons. A lower E_LUMO suggests a better electron acceptor.
Energy Gap (ΔE = E_LUMO - E_HOMO): This is a crucial indicator of molecular stability. A larger gap implies higher stability and lower reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies to provide a more detailed picture of reactivity. gsconlinepress.com
For this compound, the HOMO is expected to be distributed over the electron-rich pyridazine ring and the amide group, while the LUMO would likely be centered on the electron-deficient regions of the pyridazine ring, influenced by the electronegative chlorine and nitrogen atoms.
| Parameter | Symbol | Significance in Reactivity |
| HOMO Energy | E_HOMO | Correlates with electron-donating ability |
| LUMO Energy | E_LUMO | Correlates with electron-accepting ability |
| Energy Gap | ΔE | Indicates chemical stability and reactivity |
| Electronegativity | χ | Describes the tendency to attract electrons |
| Chemical Hardness | η | Measures resistance to change in electron distribution |
| Electrophilicity Index | ω | Quantifies the electrophilic nature of the molecule |
This table outlines the key parameters derived from Frontier Molecular Orbital analysis and their significance.
This compound has several rotatable bonds, leading to different spatial arrangements known as conformations. The most significant are rotations around the C-C bonds of the butyl group and, notably, the C-N bond of the amide linkage. The relative orientation of the butyl group and the pyridazine ring can influence the molecule's shape and its ability to interact with other molecules.
Furthermore, the amide group can theoretically exist in an alternative tautomeric form, the imidic acid (or imidol) form, through proton transfer from the nitrogen to the oxygen atom. QM calculations can be used to determine the relative energies of these different conformers and tautomers. By optimizing the geometry of each possible structure and calculating its total energy, researchers can identify the most stable form in the gas phase or in solution. These studies typically show that for simple amides, the keto (carboxamide) form is significantly more stable than the enol (imidic acid) tautomer. The analysis of the potential energy surface helps to understand the molecule's flexibility and the predominant shapes it adopts.
QM calculations offer profound insights into how this compound participates in chemical reactions. The molecule possesses several reactive sites: the electrophilic carbon atom attached to the chlorine on the pyridazine ring, the nucleophilic nitrogen and oxygen atoms of the amide group, and the aromatic ring itself.
DFT studies can be used to model reaction pathways. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, QM can map the entire reaction coordinate. This involves:
Identifying Reactants and Products: Defining the starting materials and the final products of the reaction.
Locating Transition States: Calculating the high-energy transition state structure that connects reactants and products. The energy of this state determines the activation energy of the reaction.
Calculating Activation Energy: A lower activation energy implies a faster reaction rate.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electrostatic potential on the molecule's surface, with different colors indicating electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this molecule, MEP analysis would likely show negative potential around the amide oxygen and ring nitrogens, indicating sites prone to electrophilic attack, and positive potential near the amide hydrogen and parts of the ring, indicating sites for nucleophilic attack. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, computational methods are used to simulate its interaction with specific protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.
Docking Simulation: Using a scoring algorithm to place the ligand into the protein's binding pocket in numerous possible conformations and orientations.
Scoring and Analysis: Each pose is assigned a score, typically representing the binding free energy (kcal/mol), with lower scores indicating more favorable binding. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex.
For this compound, the chlorine atom, the amide group (which can act as both a hydrogen bond donor and acceptor), and the pyridazine ring are all crucial features that would be expected to form specific interactions within a protein's binding site.
| Interaction Type | Potential Groups Involved on the Ligand |
| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Pyridazine Nitrogens (acceptor) |
| Hydrophobic Interactions | n-butyl chain, pyridazine ring surface |
| Halogen Bonding | Chlorine atom |
| Pi-Pi Stacking | Pyridazine ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
This table illustrates the potential binding interactions that this compound could form with a protein target.
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
After an initial docking pose is obtained, it is subjected to an MD simulation for a period of nanoseconds or longer. Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand atoms from their initial positions. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues. It can highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in the docking pose is monitored throughout the simulation. Stable interactions confirm the predicted binding mode.
These simulations provide a more realistic assessment of the binding stability, confirming whether the initial docked pose is maintained or if the ligand is unstable and likely to dissociate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in modern drug design, allowing for the prediction of activity for newly designed molecules without the immediate need for synthesis and biological testing. nih.gov
Development of Predictive Models for Biological Activity
The development of a robust QSAR model for a series of analogues based on the this compound scaffold would begin with the generation and collection of a dataset of molecules with experimentally determined biological activities. The process involves several key steps:
Data Set Preparation: A series of pyridazine carboxamide derivatives would be synthesized, and their biological activities against a specific target would be measured. This data forms the basis of the model.
Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov
An illustrative QSAR model might take the following form:
Biological Activity (log 1/C) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
A hypothetical data table representing a set of this compound analogues and their associated data for QSAR modeling is presented below.
| Compound ID | R-group Modification | Experimental IC50 (nM) | logP (Descriptor 1) | Molecular Weight (Descriptor 2) | Predicted IC50 (nM) |
| 1 | H | 120 | 2.5 | 213.66 | 115 |
| 2 | 4-F-phenyl | 85 | 3.2 | 307.75 | 90 |
| 3 | 4-Cl-phenyl | 70 | 3.5 | 324.20 | 75 |
| 4 | 4-CH3-phenyl | 95 | 3.4 | 303.79 | 100 |
Computational Optimization of Molecular Features
Once a validated QSAR model is established, it can be used to guide the computational optimization of the molecular features of this compound to enhance its biological activity. This process involves systematically modifying the structure of the lead compound in silico and using the QSAR model to predict the activity of the virtual analogues.
Key areas for optimization on the this compound scaffold could include:
Substitution at the Pyridazine Ring: The chlorine atom at the 6-position could be replaced with other substituents to modulate electronic and steric properties.
Modification of the Butyl Group: The n-butyl group could be altered to explore different alkyl chains, branched isomers, or cyclic moieties to probe the binding pocket for optimal interactions.
Introduction of New Functional Groups: Novel functional groups could be introduced at various positions on the pyridazine ring to create new hydrogen bonding or other interactions with the biological target.
The insights gained from the QSAR model would allow for the prioritization of synthetic efforts towards compounds with the highest predicted activity.
In Silico Screening and Virtual Library Design for Novel Pyridazine Carboxamides
In silico screening and virtual library design are powerful computational techniques that enable the rapid exploration of vast chemical space to identify novel and potent drug candidates. mdpi.com
The process of designing a virtual library based on the this compound scaffold involves the combinatorial enumeration of a large number of virtual compounds by systematically varying different substituents at specific positions on the core structure. mdpi.com This virtual library can then be subjected to various in silico screening methods to identify promising candidates for synthesis and biological evaluation.
A typical workflow for virtual library design and screening would involve:
Scaffold Selection: The this compound core is selected as the starting scaffold.
Definition of Variation Points: Key positions on the scaffold for chemical modification are identified. For this compound, this could include the 6-position of the pyridazine ring and the butyl group on the carboxamide.
Building Block Selection: A diverse set of chemical building blocks (R-groups) is chosen to be attached at the defined variation points.
Virtual Library Enumeration: A computational algorithm combines the scaffold with the selected building blocks to generate a large virtual library of novel pyridazine carboxamides.
Virtual Screening: The generated virtual library is then screened using various computational methods, such as molecular docking or pharmacophore modeling, to predict their binding affinity to a specific biological target.
An example of a fragment-based virtual library design for this compound is shown in the table below.
| Scaffold Position | R-group Fragments |
| 6-position of Pyridazine | -Cl, -F, -Br, -OCH3, -CN, -NH2 |
| N-substituent of Carboxamide | -butyl, -isobutyl, -sec-butyl, -tert-butyl, -cyclohexyl, -phenyl |
The combination of these fragments would generate a virtual library of 36 novel compounds for further in silico evaluation. The most promising candidates from the virtual screen would then be prioritized for chemical synthesis and subsequent biological testing, significantly streamlining the drug discovery pipeline.
Advanced Research Directions and Future Perspectives for N Butyl 6 Chloropyridazine 3 Carboxamide
Development of Next-Generation Pyridazine (B1198779) Carboxamide Scaffolds
The core structure of N-butyl-6-chloropyridazine-3-carboxamide serves as a foundational template for developing more sophisticated and effective therapeutic agents. The evolution of this scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. Techniques such as scaffold hopping—replacing the core structure with a bioisosteric equivalent—and creating hybrid molecules are central to this effort. nih.govacs.org
Researchers are actively exploring the replacement of the amide linker with alternatives like hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties to modulate the compound's biological activity. nih.govacs.org Furthermore, expanding the pyrazole (B372694) ring to a pyridazine ring is another strategy employed to create novel scaffolds. nih.govacs.org These modifications aim to improve interactions with biological targets and optimize the drug-like properties of the resulting molecules. The pyridazine nucleus itself offers a versatile platform for linking various pharmacophoric groups, leading to the development of derivatives with a broad spectrum of biological activities, including anticancer and antihypertensive effects. nih.gov
Table 1: Examples of Scaffold Modifications in Pyridazine Derivatives
| Original Scaffold Feature | Modification Strategy | Resulting Moiety | Potential Therapeutic Impact |
| Amide Linker | Bioisosteric Replacement | Hydrazide, Semicarbazide | Altered binding affinity and metabolic stability |
| Pyrazole Ring | Ring Expansion (Scaffold Hopping) | Pyridazine Ring | Enhanced target engagement and novel IP |
| 6-chloro Substituent | Substitution with other groups | Phenyl, Thienyl, etc. | Modified selectivity and potency |
| N-butyl group | Chain length/Isomer alteration | Isobutyl, tert-butyl, etc. | Changes in lipophilicity and membrane permeability |
Exploration of Multi-Targeting Strategies for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and diabetes often involve multiple pathological pathways, rendering single-target drugs insufficient. nih.govnih.gov The development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple specific targets, represents a paradigm shift in drug discovery. nih.govnih.gov The pyridazine carboxamide scaffold is a promising platform for designing such agents.
The strategy involves combining different structural subunits into a single molecular framework, where each subunit can recognize and bind to a different bioreceptor. nih.gov For diseases like Alzheimer's, this could mean designing a hybrid molecule that connects distinct pharmacophores, with each part binding to a specific site involved in the disease cascade. mdpi.com This approach can lead to enhanced therapeutic efficacy, reduced side effects, and a lower likelihood of developing drug resistance compared to monotherapy or combination therapies. nih.govnih.gov The inherent polarity and versatile chemistry of the pyridazine ring make it an attractive core for linking different pharmacophoric elements to achieve a desired polypharmacological profile. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Table 2: AI/ML Applications in the Drug Discovery Pipeline
| Stage | AI/ML Application | Example Technique | Contribution to Pyridazine Carboxamide Development |
| Target Identification | Data Mining & Analysis | Natural Language Processing | Identifying novel biological targets for pyridazine derivatives |
| Hit Identification | Virtual Screening | Support Vector Machines (SVM), Neural Networks | Screening large libraries to find initial hits with the pyridazine core |
| Lead Optimization | De Novo Design | Generative Adversarial Networks (GANs) | Generating novel, optimized pyridazine structures with improved efficacy |
| Preclinical | ADME/Tox Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predicting the safety and pharmacokinetic profile of new compounds |
Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic organic chemistry is crucial for the efficient and environmentally friendly production of this compound and its derivatives. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern methodologies focus on improving reaction yields, reducing the number of steps, and utilizing greener reagents and solvents.
Novel strategies include one-pot procedures that combine multiple reaction steps without isolating intermediates, thereby saving time and resources. nih.gov The use of microwave-assisted synthesis has also been shown to accelerate reactions and improve yields for certain pyridazine derivatives. mdpi.com Furthermore, there is a growing emphasis on developing catalytic systems, such as those involving transition metals, to facilitate key bond-forming reactions with higher efficiency and selectivity. mdpi.com These innovations not only make the synthesis of complex pyridazine carboxamides more feasible but also align with the principles of green chemistry, reducing the environmental impact of drug manufacturing.
Addressing Translational Challenges in Early-Stage Drug Discovery
The transition of a promising compound from preclinical research to clinical trials is a major bottleneck in drug development, often referred to as a "translational challenge". nih.gov For compounds based on the this compound scaffold, overcoming this hurdle requires a deep understanding of the complex biology of the target disease and rigorous preclinical validation.
Key challenges include ensuring that the compound's efficacy observed in cellular and animal models translates to humans, identifying reliable biomarkers to monitor treatment response, and navigating the complex regulatory landscape. nih.gov The development of more predictive preclinical models, including advanced in vitro systems and relevant animal models, is essential. A coordinated research and development effort is necessary to bridge the knowledge gaps between laboratory findings and clinical outcomes, ultimately increasing the likelihood that novel pyridazine-based therapies will successfully reach patients in need. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-6-chloropyridazine-3-carboxamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridazine ring functionalization. For example, chlorination at the 6-position followed by carboxamide coupling with n-butylamine under reflux conditions using coupling agents like EDCI/HOBt . Characterization requires LC-MS for molecular weight confirmation, H/C NMR for structural elucidation, and HPLC (>95% purity) to validate synthetic yield. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products .
Q. How can researchers determine the solubility and stability of this compound in various solvents?
- Methodological Answer : Solubility can be assessed via shake-flask method in solvents like DMSO, ethanol, or aqueous buffers (pH 1–10) at 25°C. Stability studies involve HPLC or UV-Vis spectroscopy to monitor degradation under accelerated conditions (e.g., 40°C/75% humidity). Mass spectrometry identifies degradation products, while thermodynamic solubility is calculated using the van’t Hoff equation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR confirms proton environments (e.g., n-butyl chain integration at δ 0.8–1.5 ppm, pyridazine ring protons at δ 7.5–8.5 ppm).
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~680 cm (C-Cl stretch).
- LC-MS/MS : Exact mass (e.g., [M+H]+) and fragmentation patterns validate molecular integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:
- Dose-response curves : Establish EC/IC values across multiple replicates.
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cell-based assays.
- Meta-analysis : Compare data across studies with standardized protocols (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .
Q. What experimental designs are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying substituents (e.g., alkyl chains, halogens) at the 6-chloro and N-butyl positions.
- In silico modeling : Use molecular docking (AutoDock, Glide) to predict binding affinity to targets (e.g., kinases, GPCRs).
- In vitro validation : Test analogs in enzyme inhibition assays (e.g., IC determination) and cell viability screens. Correlate substituent electronegativity/logP with activity .
Q. How can the pharmacokinetic (ADME) profile of this compound be assessed preclinically?
- Methodological Answer :
- Absorption : Caco-2 cell monolayers predict intestinal permeability.
- Metabolism : Use liver microsomes (human/rodent) to identify CYP450-mediated metabolites via LC-HRMS.
- Excretion : Radiolabeled compound tracking in urine/feces (e.g., C labeling).
- In vivo PK : Administer IV/orally in rodents; collect plasma for LC-MS/MS analysis to calculate AUC, t, and bioavailability .
Q. What strategies are effective in overcoming solubility challenges during formulation for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for salt formation .
Data Analysis & Interpretation
Q. How should researchers analyze discrepancies between computational predictions and experimental results for target binding?
- Methodological Answer :
- Docking refinement : Incorporate molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility.
- Mutagenesis studies : Validate binding pockets by introducing point mutations in the target protein.
- Thermodynamic profiling : Measure ΔG/ΔH via ITC to compare predicted vs. observed binding energetics .
Q. What statistical approaches are critical for validating the significance of biological activity in high-throughput screens?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
